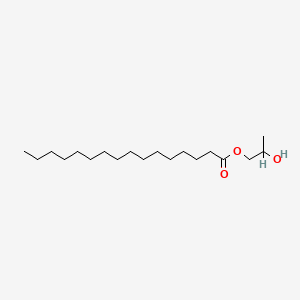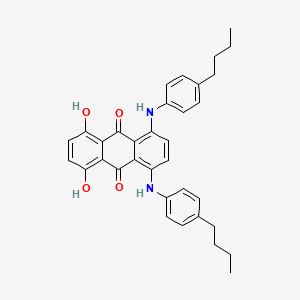
Furan-2,5-dicarbohydrazide
Übersicht
Beschreibung
Furan-2,5-dicarbohydrazide is a chemical compound with the molecular formula C6H8N4O3. It is a derivative of furan, a heterocyclic organic compound, and contains two carbohydrazide groups attached to the furan ring. This compound is known for its stability and unique chemical properties, making it useful in various scientific and industrial applications.
Wirkmechanismus
Target of Action
Furan-2,5-dicarbohydrazide (FDCA) is a compound that has been studied in the field of energetic materials It’s known that fdca and its ag(i)-based metal complex have been used to construct a graphene-like structure .
Mode of Action
The mode of action of FDCA involves the creation of a multilayer graphene structure . This structure is characterized by weak interactions between layers and strong interactions between atoms within layers . When the structure encounters friction, it slips between layers, reducing heat conduction efficiency and hindering the generation of hot spots .
Biochemical Pathways
The compound’s ability to form a graphene-like structure suggests it may influence pathways related to heat conduction and friction sensitivity .
Result of Action
The result of FDCA’s action is a reduction in friction sensitivity . The compound’s Ag(I)-based metal complex, referred to as ECP-1, exhibits excellent explosion performance and initiation ability . Interestingly, ECP-1 also shows a low friction sensitivity, which contrasts with its sensitive impact sensitivity .
Action Environment
The action of FDCA can be influenced by environmental factors. For instance, the formation of the graphene-like structure and the resulting reduction in friction sensitivity occur when the compound encounters friction . .
Its known mode of action and the resulting effects, however, provide a promising avenue for reducing the friction sensitivity of energetic compounds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Furan-2,5-dicarbohydrazide can be synthesized through the reaction of 2,5-furandicarboxylic acid dimethyl ester with hydroxylamine hydrate. The process involves dissolving 0.05 mol (9.21 g) of 2,5-furandicarboxylic acid dimethyl ester in 80 mL of methanol, followed by the addition of 0.12 mol (7.06 g) of 85% hydroxylamine hydrate. The mixture is refluxed at 80°C overnight, then filtered, washed with alcohol, and dried to obtain this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced equipment and techniques, such as single-crystal X-ray diffraction and infrared spectroscopy, helps in characterizing and confirming the structure of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Furan-2,5-dicarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The carbohydrazide groups can participate in substitution reactions with other chemical reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield furan-2,5-dicarboxylic acid, while reduction reactions can produce hydrazine derivatives .
Wissenschaftliche Forschungsanwendungen
Furan-2,5-dicarbohydrazide has several scientific research applications, including:
Biology: The compound’s stability and reactivity make it useful in biochemical studies and as a building block for bioactive molecules.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of dyes, pigments, and corrosion inhibitors for metals.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-2,5-dicarboxylic acid: A precursor to furan-2,5-dicarbohydrazide, used in similar applications.
Furan-2,4-dicarboxylic acid: Another furan derivative with distinct chemical properties and applications.
Hydrazine derivatives: Compounds containing hydrazine groups, used in various chemical and industrial processes.
Uniqueness
This compound is unique due to its dual carbohydrazide groups, which enhance its reactivity and stability. This makes it particularly valuable in the synthesis of metal complexes and its applications in lowering friction sensitivity in energetic materials .
Eigenschaften
IUPAC Name |
furan-2,5-dicarbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O3/c7-9-5(11)3-1-2-4(13-3)6(12)10-8/h1-2H,7-8H2,(H,9,11)(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOBCGXDNBUEJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C(=O)NN)C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00180730 | |
| Record name | Furan-2,5-dicarboxylic acid, dihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26095-97-6 | |
| Record name | Furan-2,5-dicarboxylic acid, dihydrazide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026095976 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC29544 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29544 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Furan-2,5-dicarboxylic acid, dihydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00180730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FURAN-2,5-DICARBOXYLIC ACID, DIHYDRAZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4XI426Z9GJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Furan-2,5-dicarbohydrazide contribute to the properties of energetic materials?
A1: this compound acts as a ligand in the creation of metal-organic complexes, which can exhibit energetic properties. [, ] The presence of hydrazide groups (-CONHNH2) in FDCA allows it to coordinate with metal ions, forming stable structures. [] The specific arrangement and interactions within these complexes influence their sensitivity to stimuli like impact and friction, as well as their explosive power.
Q2: Can you elaborate on the structure-activity relationship of this compound in energetic materials?
A2: The structure of FDCA plays a crucial role in its coordination ability and the resulting properties of the energetic complexes. The furan ring provides rigidity and planarity to the molecule, while the two carbohydrazide groups at the 2 and 5 positions offer multiple coordination sites for metal ions. [, ] This arrangement facilitates the formation of extended networks and influences the packing density of the resulting complexes, ultimately affecting their sensitivity and explosive performance.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















